molecular formula C15H10Cl3N3O2 B12015132 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide CAS No. 765313-21-1

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12015132
CAS No.: 765313-21-1
M. Wt: 370.6 g/mol
InChI Key: RJDLCEJGURHBHG-UFWORHAWSA-N
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Description

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes chlorinated aromatic rings and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the intermediate 3-chlorobenzylidene hydrazine. This intermediate is then reacted with 2,3-dichlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide

Uniqueness

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide is unique due to its specific arrangement of chlorinated aromatic rings and hydrazino functional groups

Properties

CAS No.

765313-21-1

Molecular Formula

C15H10Cl3N3O2

Molecular Weight

370.6 g/mol

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10Cl3N3O2/c16-10-4-1-3-9(7-10)8-19-21-15(23)14(22)20-12-6-2-5-11(17)13(12)18/h1-8H,(H,20,22)(H,21,23)/b19-8+

InChI Key

RJDLCEJGURHBHG-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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